molecular formula C14H16O2 B12002445 3-Phenylhexahydro-1-benzofuran-2(3h)-one CAS No. 54491-21-3

3-Phenylhexahydro-1-benzofuran-2(3h)-one

Cat. No.: B12002445
CAS No.: 54491-21-3
M. Wt: 216.27 g/mol
InChI Key: NHZLOUXGQVISND-UHFFFAOYSA-N
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Description

3-Phenylhexahydro-1-benzofuran-2(3h)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a phenyl group attached to the hexahydrobenzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylhexahydro-1-benzofuran-2(3h)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclohexanone, under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylhexahydro-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones or carboxylic acids, while reduction may produce phenyl-substituted alcohols or alkanes.

Scientific Research Applications

3-Phenylhexahydro-1-benzofuran-2(3h)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Phenylhexahydro-1-benzofuran-2(3h)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzofuran: A compound with a similar benzofuran structure but lacking the hexahydro component.

    3-Phenyl-2,3-dihydrobenzofuran: A related compound with a dihydrobenzofuran ring system.

    3-Phenyl-1,2,3,4-tetrahydrobenzofuran: Another similar compound with a tetrahydrobenzofuran ring system.

Uniqueness

3-Phenylhexahydro-1-benzofuran-2(3h)-one is unique due to its hexahydrobenzofuran ring system, which imparts distinct chemical and physical properties compared to its dihydro and tetrahydro counterparts

Properties

54491-21-3

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-phenyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C14H16O2/c15-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-3,6-7,11-13H,4-5,8-9H2

InChI Key

NHZLOUXGQVISND-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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